molecular formula C12H13ClN2O3 B2872637 3-chloro-N-(cyanomethyl)-4-ethoxy-5-methoxybenzamide CAS No. 1241298-50-9

3-chloro-N-(cyanomethyl)-4-ethoxy-5-methoxybenzamide

Cat. No.: B2872637
CAS No.: 1241298-50-9
M. Wt: 268.7
InChI Key: RSMMEAGIDRLGQP-UHFFFAOYSA-N
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Description

3-chloro-N-(cyanomethyl)-4-ethoxy-5-methoxybenzamide is an organic compound with the molecular formula C11H12ClN2O3 This compound is characterized by the presence of a chloro group, a cyanomethyl group, an ethoxy group, and a methoxy group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(cyanomethyl)-4-ethoxy-5-methoxybenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Nitration: The starting material, 4-ethoxy-5-methoxybenzene, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group.

    Chlorination: The amine group is chlorinated to form the chloro derivative.

    Amidation: The chloro derivative is then reacted with cyanomethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(cyanomethyl)-4-ethoxy-5-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyanomethyl group to other functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-chloro-N-(cyanomethyl)-4-ethoxy-5-methoxybenzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-chloro-N-(cyanomethyl)-4-ethoxy-5-methoxybenzamide involves its interaction with specific molecular targets. The chloro and cyanomethyl groups can participate in binding interactions with enzymes or receptors, potentially inhibiting their activity. The ethoxy and methoxy groups may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(cyanomethyl)-4-methoxybenzamide
  • 3-chloro-N-(cyanomethyl)-4-ethoxybenzamide
  • 3-chloro-N-(cyanomethyl)-4-methoxy-5-ethoxybenzamide

Uniqueness

3-chloro-N-(cyanomethyl)-4-ethoxy-5-methoxybenzamide is unique due to the specific combination of functional groups attached to the benzamide core. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-chloro-N-(cyanomethyl)-4-ethoxy-5-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O3/c1-3-18-11-9(13)6-8(7-10(11)17-2)12(16)15-5-4-14/h6-7H,3,5H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSMMEAGIDRLGQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)C(=O)NCC#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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